DL-AP5 Sodium salt
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Overview
Description
Mechanism of Action
Target of Action
DL-AP5 Sodium salt is a racemic mixture of the D- and L-isomers of AP5 . It is a selective NMDA receptor antagonist . NMDA (N-methyl-D-aspartate) receptors are a type of ionotropic glutamate receptor that play a key role in synaptic plasticity, which is important for memory function .
Mode of Action
This compound competes with glutamate for binding to the NMDA receptors . By doing so, it inhibits NMDA-dependent synaptic plasticity . The D-isomer of AP5 is more active and displays approximately 52-fold higher potency than the L-isomer .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutamatergic signaling pathway. By antagonizing the NMDA receptors, this compound inhibits the flow of ions through the receptor’s ion channel, thereby reducing the postsynaptic current. This can affect various downstream effects, such as synaptic plasticity, learning, and memory .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.
Result of Action
In vitro, this compound has been shown to reduce NMDA-induced depolarization of cortical neurons, with no effect on the response to other agonists . Following spinal injection of D-AP5, the NMDA response is rapidly reduced, with no effect seen on spontaneously active neurons .
Biochemical Analysis
Biochemical Properties
DL-AP5 Sodium salt acts as a competitive antagonist at the NMDA receptor, specifically binding to the glutamate site. This interaction inhibits NMDA receptor-mediated synaptic plasticity, which is crucial for learning and memory processes. The compound is a racemic mixture of the D- and L-isomers of AP5, with the D-isomer being significantly more potent . This compound interacts with NMDA receptors on neurons, preventing the binding of glutamate and thus inhibiting excitatory neurotransmission .
Cellular Effects
This compound has profound effects on various cell types, particularly neurons. By blocking NMDA receptors, it reduces NMDA-induced depolarization of cortical neurons without affecting responses to other excitatory amino acids like quisqualic acid or kainic acid . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism, ultimately affecting processes such as synaptic plasticity and neuroprotection .
Molecular Mechanism
At the molecular level, this compound exerts its effects by competitively inhibiting the binding of glutamate to NMDA receptors. This blockade prevents the influx of calcium ions through the receptor channel, which is essential for activating downstream signaling pathways involved in synaptic plasticity and neuroprotection . The compound’s ability to inhibit NMDA receptor activity makes it a valuable tool for studying the molecular mechanisms underlying excitotoxicity and neurodegenerative diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is stable when stored under desiccating conditions at room temperature and can be used for up to 12 months . In vitro studies have shown that the inhibition of NMDA receptor activity by this compound is rapid and sustained, with no significant degradation observed over short-term experiments
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound effectively inhibits NMDA receptor activity without causing significant adverse effects . At higher doses, this compound can induce neurotoxicity and other adverse effects, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is primarily involved in the inhibition of NMDA receptor-mediated signaling pathways. It does not undergo significant metabolic transformation, as its primary function is to block receptor activity rather than participate in metabolic processes . The compound’s interaction with NMDA receptors affects metabolic flux and metabolite levels by modulating calcium ion influx and downstream signaling pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. It binds to NMDA receptors on the cell surface, where it exerts its inhibitory effects . The compound’s distribution is influenced by its solubility and the presence of transporters or binding proteins that facilitate its localization to specific cellular compartments .
Subcellular Localization
This compound is localized primarily at the cell membrane, where NMDA receptors are situated. Its activity is dependent on its ability to bind to these receptors and inhibit their function . The compound does not possess specific targeting signals or post-translational modifications that direct it to other subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-AP5 Sodium salt is synthesized through a series of chemical reactions starting from 2-amino-5-phosphonopentanoic acid. The sodium salt form is achieved by neutralizing the acid with sodium hydroxide. The synthesis involves careful control of reaction conditions to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product with a purity of ≥98% (HPLC). The production is carried out under controlled conditions to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: DL-AP5 Sodium salt primarily undergoes substitution reactions due to the presence of amino and phosphono groups. These reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium hydroxide for neutralization and various organic solvents for purification. The reactions are usually conducted at room temperature to maintain the stability of the compound .
Major Products Formed: The major products formed from the reactions of this compound are typically derivatives of the original compound, where the amino or phosphono groups have been substituted with other functional groups .
Scientific Research Applications
DL-AP5 Sodium salt has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is commonly used as a tool to study NMDA receptor function and to inhibit NMDA-dependent synaptic plasticity. This compound is also used in research related to neurodegenerative diseases, such as Alzheimer’s disease, where NMDA receptor dysfunction is implicated .
Comparison with Similar Compounds
Similar Compounds:
- D-AP5 (D-2-Amino-5-phosphonopentanoic acid)
- L-AP5 (L-2-Amino-5-phosphonopentanoic acid)
- DL-APV (DL-2-Amino-5-phosphonovaleric acid)
Uniqueness: DL-AP5 Sodium salt is unique due to its racemic mixture of D- and L-isomers, providing a balanced inhibition of NMDA receptor activity. This makes it a valuable tool in research where a broad inhibition of NMDA receptors is required .
Properties
IUPAC Name |
sodium;(4-amino-4-carboxybutyl)-hydroxyphosphinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO5P.Na/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRCYAPNGUCHOE-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CP(=O)(O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NNaO5P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.